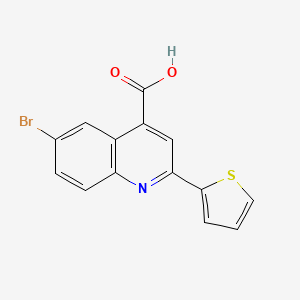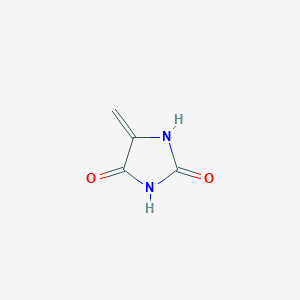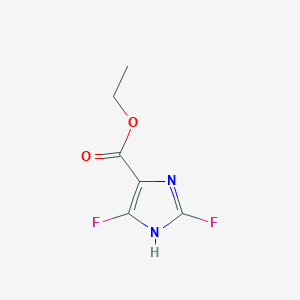
1-(2-Chloronaphthalen-1-yl)ethanol
Übersicht
Beschreibung
1-(2-Chloronaphthalen-1-yl)ethanol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of 1-(2-Chloronaphthalen-1-yl)ethanol is C12H11ClO. The molecular weight is 206.67 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chloronaphthalen-1-yl)ethanol are not fully detailed in the search results. It is known that its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol.Wissenschaftliche Forschungsanwendungen
Biotransformation and Synthesis
- Biotransformation for Chiral Synthesis : A study demonstrated the use of a new Acinetobacter sp. isolate for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process achieved high enantioselectivity, showing the potential of microbial biocatalysis in synthesizing valuable chiral intermediates for drug synthesis (Miao et al., 2019).
Fluorescent Probes and Sensors
- Fluorescent Sensor Development : Research on 2-((Naphthalen-6-yl)methylthio)ethanol highlighted its role as a highly selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This compound's ability to sense Al(3+) bound to cells through fluorescence microscopy indicates its utility in biological and chemical sensing applications (Banerjee et al., 2012).
Chemical Characterization and Analysis
- Extraction-Photometric Determination : A method was developed for the extraction-photometric determination of cadmium(II) using 1-(5-benzylthiazol-2-yl)azonaphthalen-2-ol. This work showcases the compound's utility in forming a complex with cadmium(II) ions for sensitive detection, highlighting its application in analytical chemistry (Tupys & Tymoshuk, 2015).
Kinetic Resolutions and Catalysis
- Enzymatic Synthesis : An enzymatic process was optimized for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating a green and efficient method for synthesizing chiral intermediates. This work emphasizes the role of biocatalysis in achieving high yields and enantiomeric excesses for pharmaceutical intermediates (Guo et al., 2017).
Wirkmechanismus
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)ethanol is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.
Safety and Hazards
The safety data sheet for 1-(2-Chloronaphthalen-1-yl)ethanol can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Eigenschaften
IUPAC Name |
1-(2-chloronaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUFIBFLOCDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282477, DTXSID00979424 | |
| Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloronaphthalen-1-yl)ethanol | |
CAS RN |
5471-34-1, 63310-02-1 | |
| Record name | 5471-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)
![3-Bromofuro[2,3-c]pyridine](/img/structure/B1605770.png)







![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)

